molecular formula C11H10ClIO3 B3082492 Ethyl 3-(4-chloro-3-iodophenyl)-3-oxopropanoate CAS No. 112704-81-1

Ethyl 3-(4-chloro-3-iodophenyl)-3-oxopropanoate

Cat. No. B3082492
CAS RN: 112704-81-1
M. Wt: 352.55 g/mol
InChI Key: NZPOQIZNBPKZKV-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : The melting point of Ethyl 3-(4-chloro-3-iodophenyl)-3-oxopropanoate is approximately :

Scientific Research Applications

Synthesis Techniques and Applications

  • The synthesis of substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates demonstrates a method based on the reaction of ethyl cyanoacetate, carbon disulfide, and ethyl 4-chloroacetoacetate, which could provide insights into synthetic approaches relevant to the compound of interest (Larionova et al., 2013).

  • Ethyl 3-aryl-3-oxopropanoates were reduced enantioselectively to corresponding (S)-alcohols by Rhizopus species, showcasing a potential application in asymmetric synthesis and highlighting the versatility of 3-aryl-3-oxopropanoate derivatives in producing enantiomerically pure compounds (Salvi & Chattopadhyay, 2006).

  • A study on the reaction of ethyl 3-chloro-3-(alkylimino)-2-oxopropanoate with 1-alkyl-3-arylthioureas to produce ethyl 5-(alkylimino)-4-hydroxy-2-(arylimino)-3-alkylthiazolidine-4-carboxylates provides an example of the compound's utility in synthesizing heterocyclic structures, which are important in various chemical and pharmaceutical applications (Salehitabar & Yavari, 2017).

Characterization and Analysis

  • Polymorphic forms of a related compound were characterized using spectroscopic and diffractometric techniques, indicating the importance of such methods in identifying and characterizing structural variations, which can be crucial for the physical properties and functionality of the compound (Vogt et al., 2013).

  • The development of a quantitative bioanalytical method for an acetylcholinesterase inhibitor structurally related to the compound of interest emphasizes the significance of analytical methods in drug development and the potential medical applications of such compounds (Nemani et al., 2018).

properties

IUPAC Name

ethyl 3-(4-chloro-3-iodophenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClIO3/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPOQIZNBPKZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClIO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401255290
Record name Ethyl 4-chloro-3-iodo-β-oxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401255290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-chloro-3-iodophenyl)-3-oxopropanoate

CAS RN

112704-81-1
Record name Ethyl 4-chloro-3-iodo-β-oxobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112704-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-3-iodo-β-oxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401255290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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